molecular formula C14H14N2O4 B12652722 N-((Vinyloxy)carbonyl)-L-tryptophan CAS No. 39897-19-3

N-((Vinyloxy)carbonyl)-L-tryptophan

Cat. No.: B12652722
CAS No.: 39897-19-3
M. Wt: 274.27 g/mol
InChI Key: ZYSDNTTYVOJEHJ-LBPRGKRZSA-N
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Description

N-((Vinyloxy)carbonyl)-L-tryptophan: is a compound that combines the structural features of L-tryptophan, an essential amino acid, with a vinyloxycarbonyl group. This unique combination imparts distinct chemical properties to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((Vinyloxy)carbonyl)-L-tryptophan typically involves the reaction of L-tryptophan with a vinyloxycarbonylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the vinyloxycarbonyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-((Vinyloxy)carbonyl)-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

N-((Vinyloxy)carbonyl)-L-tryptophan has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((Vinyloxy)carbonyl)-L-tryptophan involves its interaction with specific molecular targets and pathways. The vinyloxycarbonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

  • N-((Aminooxy)carbonyl)-L-tryptophan
  • N-((Methoxy)carbonyl)-L-tryptophan
  • N-((Ethoxy)carbonyl)-L-tryptophan

Comparison: N-((Vinyloxy)carbonyl)-L-tryptophan is unique due to the presence of the vinyloxycarbonyl group, which imparts distinct chemical properties compared to its analogs.

Properties

CAS No.

39897-19-3

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

(2S)-2-(ethenoxycarbonylamino)-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C14H14N2O4/c1-2-20-14(19)16-12(13(17)18)7-9-8-15-11-6-4-3-5-10(9)11/h2-6,8,12,15H,1,7H2,(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

ZYSDNTTYVOJEHJ-LBPRGKRZSA-N

Isomeric SMILES

C=COC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O

Canonical SMILES

C=COC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O

Origin of Product

United States

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